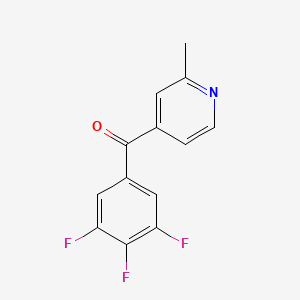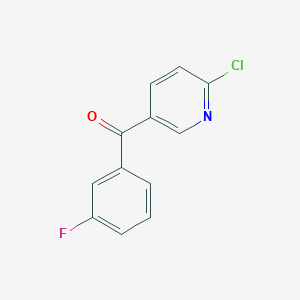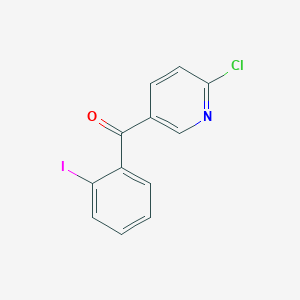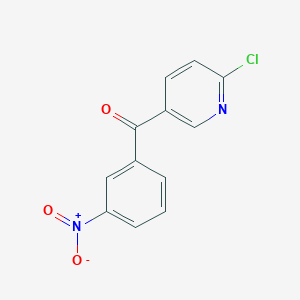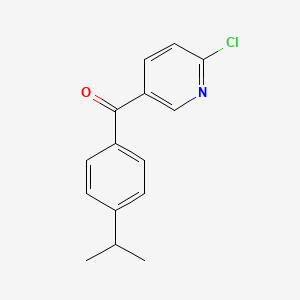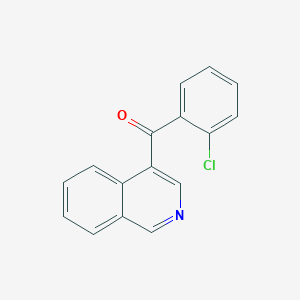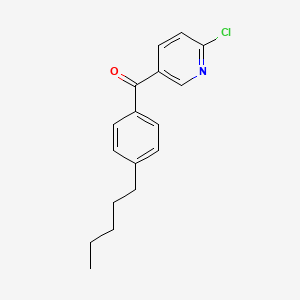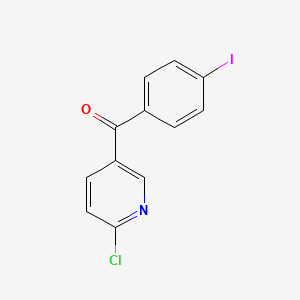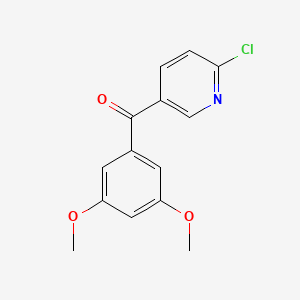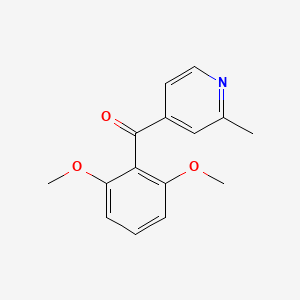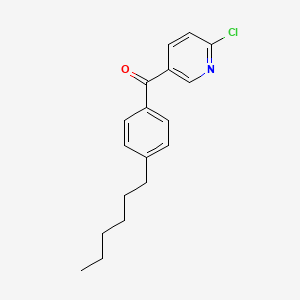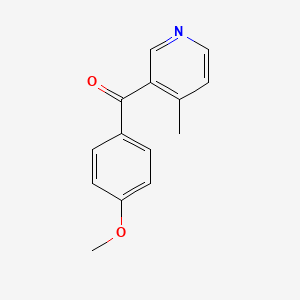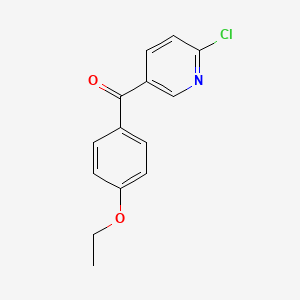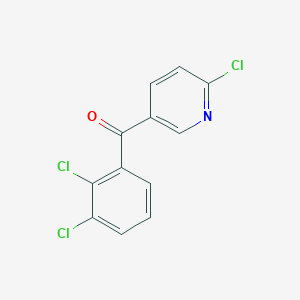![molecular formula C9H13N3O B1421830 4-乙氧基-5H,6H,7H,8H-吡啶并[4,3-d]嘧啶 CAS No. 1258652-32-2](/img/structure/B1421830.png)
4-乙氧基-5H,6H,7H,8H-吡啶并[4,3-d]嘧啶
描述
“4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is a heterocyclic organic compound . Its IUPAC name is 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .
Molecular Structure Analysis
The molecular formula of “4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is C9H13N3O . The InChI code is 1S/C9H13N3O/c1-2-13-9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The predicted boiling point of “4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is 346.6±42.0 °C . The predicted density is 1.125±0.06 g/cm3 . The predicted pKa is 6.76±0.20 .科学研究应用
Pyrido[2,3-d]pyrimidines are a class of compounds that have been the subject of significant research due to their broad spectrum of biological activity . Here are some of the applications and fields where these compounds have shown potential:
-
Antiproliferative Activity
- Pyrido[2,3-d]pyrimidines have shown potential in the field of cancer research due to their antiproliferative properties .
- The methods of application typically involve in vitro testing on cancer cell lines .
- The outcomes of these studies have shown that certain compounds of this class can inhibit the proliferation of cancer cells .
-
Antimicrobial Activity
- These compounds have also been studied for their antimicrobial properties .
- The methods of application usually involve testing the compounds against various strains of bacteria and fungi .
- The results have shown that some derivatives of pyrido[2,3-d]pyrimidine exhibit strong antimicrobial activity .
-
Anti-inflammatory and Analgesic Activity
-
Hypotensive Activity
-
Antihistamine Activity
-
Antiviral Activity
-
Neuroprotective Activity
-
Pesticide Material
-
DNA and RNA Similarity
- Pyrido[2,3-d]pyrimidines, due to their similarity with nitrogen bases present in DNA and RNA, have been studied for potential applications in biomedical research .
- The methods of application typically involve in vitro testing and molecular modeling .
- The results have shown that certain compounds of this class can interact with biological receptors .
安全和危害
The safety information for “4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
属性
IUPAC Name |
4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-13-9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROMRJBUZCYJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC2=C1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



